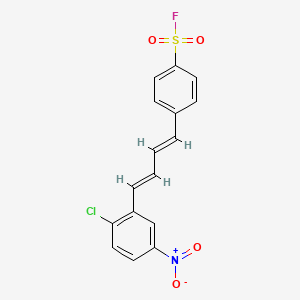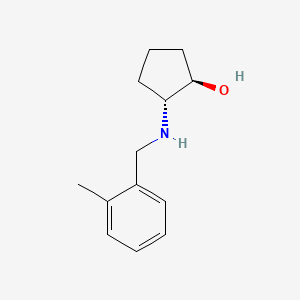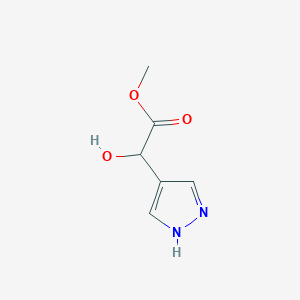
Methyl 2-hydroxy-2-(1H-pyrazol-4-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-hydroxy-2-(1H-pyrazol-4-yl)acetate is a chemical compound with the molecular formula C7H10N2O3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-2-(1H-pyrazol-4-yl)acetate typically involves the reaction of pyrazole derivatives with appropriate esterifying agents. One common method includes the esterification of 2-hydroxy-2-(1H-pyrazol-4-yl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-hydroxy-2-(1H-pyrazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of 2-oxo-2-(1H-pyrazol-4-yl)acetate.
Reduction: Formation of 2-hydroxy-2-(1H-pyrazol-4-yl)ethanol.
Substitution: Formation of halogenated or alkylated pyrazole derivatives.
Applications De Recherche Scientifique
Methyl 2-hydroxy-2-(1H-pyrazol-4-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 2-hydroxy-2-(1H-pyrazol-4-yl)acetate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The pyrazole ring is known to interact with various biological targets, making this compound a versatile tool in medicinal chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetate
- 2-Hydroxy-2-(1H-pyrazol-4-yl)acetic acid
- Ethyl 2-hydroxy-2-(1H-pyrazol-4-yl)acetate
Uniqueness
Methyl 2-hydroxy-2-(1H-pyrazol-4-yl)acetate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its ester functionality allows for further chemical modifications, making it a valuable intermediate in synthetic chemistry.
Propriétés
Formule moléculaire |
C6H8N2O3 |
|---|---|
Poids moléculaire |
156.14 g/mol |
Nom IUPAC |
methyl 2-hydroxy-2-(1H-pyrazol-4-yl)acetate |
InChI |
InChI=1S/C6H8N2O3/c1-11-6(10)5(9)4-2-7-8-3-4/h2-3,5,9H,1H3,(H,7,8) |
Clé InChI |
SXTPKXQWKRTAGI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(C1=CNN=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




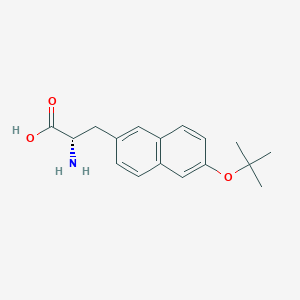
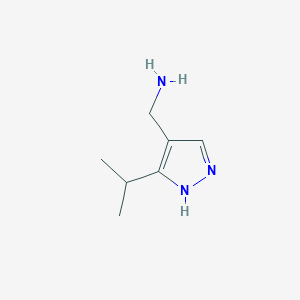

![tert-Butyl 3-((6-chloro-3-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)methyl)azetidine-1-carboxylate](/img/structure/B15280523.png)
![6-(1-Benzofuran-2-yl)-3-[(tert-butylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280528.png)


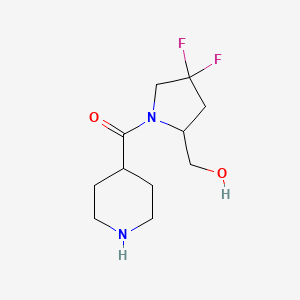
![3-[(Methylsulfanyl)methyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280559.png)
![nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[3-[(N'-methyl-N-methylsulfonylcarbamimidoyl)amino]propyl]amino]octanoate](/img/structure/B15280565.png)
